5-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid
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Overview
Description
5-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds under catalyst-free conditions in boiling DMF (Dimethylformamide) to yield pyrazolo[1,5-a]pyrimidine derivatives . The reaction proceeds efficiently and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-2,3-dicarboxylic acid
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Uniqueness
5-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid is unique due to its specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H11N3O4 |
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Molecular Weight |
297.26 g/mol |
IUPAC Name |
5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid |
InChI |
InChI=1S/C15H11N3O4/c1-8-2-4-9(5-3-8)11-6-12(15(21)22)18-13(17-11)10(7-16-18)14(19)20/h2-7H,1H3,(H,19,20)(H,21,22) |
InChI Key |
LJEDJYWPFQUUQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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